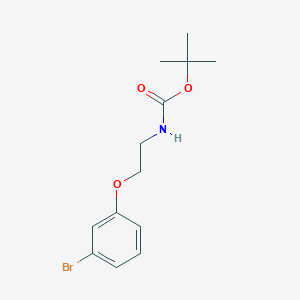

N-Boc-2-(3-bromophenoxy)ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(3-bromophenoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-7-8-17-11-6-4-5-10(14)9-11/h4-6,9H,7-8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGWBZUWMYGUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Boc-2-(3-bromophenoxy)ethylamine CAS 1098107-26-6 properties

A Strategic Bifunctional Linker for Medicinal Chemistry

Executive Summary

N-Boc-2-(3-bromophenoxy)ethylamine (CAS 1098107-26-6 ) is a critical building block in modern drug discovery, functioning as a bifunctional linker. Its structure features a tert-butoxycarbonyl (Boc)-protected primary amine and a meta-substituted aryl bromide . This dual functionality allows for orthogonal chemical modifications: the aryl bromide serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the Boc group provides a masked amine ready for subsequent deprotection and conjugation (e.g., amide coupling).

This compound is extensively utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , covalent inhibitors, and receptor-ligand conjugates, where the phenoxyethyl spacer provides optimal flexibility and distance between pharmacophores.

Chemical Identity & Physicochemical Profile[1]

The compound is characterized by a lipophilic phenoxy-ethyl backbone. Its meta-substitution pattern offers a unique geometric vector compared to para-substituted analogues, often improving solubility and binding conformation in final drug candidates.

| Property | Specification |

| Chemical Name | tert-Butyl (2-(3-bromophenoxy)ethyl)carbamate |

| CAS Number | 1098107-26-6 |

| Molecular Formula | C₁₃H₁₈BrNO₃ |

| Molecular Weight | 316.19 g/mol |

| SMILES | CC(C)(C)OC(=O)NCCOC1=CC=CC(Br)=C1 |

| InChI Key | HAGWBZUWMYGUKW-UHFFFAOYSA-N |

| Appearance | Viscous colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Purity Standard | Typically ≥95% (HPLC/NMR) |

Synthetic Pathways & Manufacturing

The industrial and laboratory-scale synthesis of N-Boc-2-(3-bromophenoxy)ethylamine typically follows a nucleophilic substitution strategy. This pathway is preferred over Mitsunobu conditions for scale-up due to easier purification and atom economy.

Core Synthesis: Alkylation of 3-Bromophenol

This method involves the alkylation of 3-bromophenol with N-Boc-2-bromoethylamine (or its mesylate equivalent) under basic conditions.

Reaction Scheme:

Step-by-Step Protocol

Note: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

-

Preparation: Charge a round-bottom flask with 3-bromophenol (1.0 equiv) and anhydrous DMF (Dimethylformamide, 5 mL/mmol).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.

-

Alkylation: Add N-Boc-2-bromoethylamine (1.2 equiv) (CAS 39684-80-5).

-

Expert Insight: If using the hydrochloride salt of the amine, increase the base equivalents to 3.0 to neutralize the HCl.

-

-

Reaction: Heat the mixture to 60–80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2] The product typically has a higher R_f than the starting phenol.

-

Work-up: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (EtOAc) (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Application Workflows in Drug Discovery

The utility of CAS 1098107-26-6 lies in its ability to serve as a "divergent hub" in synthesis.

Pathway A: The "Warhead" Installation (Boc-First)

In covalent inhibitor design, the Boc group is often removed first to attach an electrophile (e.g., acrylamide) before the aryl bromide is coupled to the core scaffold.

Pathway B: The "Core" Assembly (Bromo-First)

For PROTACs, the aryl bromide is often coupled to an E3 ligase ligand (e.g., via Suzuki coupling to a boronic acid of a VHL ligand) before the amine is deprotected to attach the target protein ligand.

Visualizing the Synthetic Logic

Caption: Divergent synthetic workflows utilizing the orthogonal reactivity of the Boc-amine and Aryl Bromide moieties.

Experimental Protocols (Validation)

Protocol 1: Boc-Deprotection (Standard)

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure: Dissolve the substrate in DCM (0.1 M). Add TFA (20% v/v). Stir at room temperature for 1–2 hours.

-

Validation: Monitor by LC-MS (Loss of -Boc mass: [M-100] or [M-56]).

-

Work-up: Concentrate in vacuo. Co-evaporate with toluene to remove excess TFA. The resulting TFA salt is used directly.

Protocol 2: Suzuki-Miyaura Cross-Coupling

-

Reagents: Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (3.0 equiv), Dioxane/Water (4:1).

-

Procedure: Degas solvents. Combine reagents in a sealed vial. Heat to 90°C for 4–12 hours.

-

Causality: The 3-bromo position is less sterically hindered than 2-substituted systems, typically resulting in higher yields (>80%) compared to ortho-substituted analogues.

Quality Control & Analytics

To ensure the integrity of this building block, the following analytical signatures must be verified:

-

¹H NMR (400 MHz, CDCl₃):

- 7.0–7.3 (m, Ar-H)

- 1.45 (s, 9H, Boc-CH₃)[3]

- 4.02 (t, 2H, -O-CH₂-)

- 3.55 (m, 2H, -N-CH₂-)

- 5.0 (br s, 1H, -NH-)

-

LC-MS: Look for

or

Handling & Safety (MSDS Summary)

-

Signal Word: Warning.

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store at 2–8°C (Refrigerated). Keep under inert gas to prevent oxidation of the ether linkage over long periods.

-

Incompatibility: Strong oxidizing agents, strong acids (premature Boc removal).

References

-

Sigma-Aldrich. tert-Butyl (2-(3-bromophenoxy)ethyl)carbamate Product Page. Available at: (Note: Verify catalog vs CAS match on vendor site).

-

National Institutes of Health (PMC). Covalent and Noncovalent Strategies for Targeting Lys102 in HIV-1 Reverse Transcriptase. (Describes alkylation of phenols with N-Boc-bromoethylamine). Available at:

-

ChemicalBook. tert-Butyl N-(2-bromoethyl)carbamate Properties and Synthesis. Available at:

-

PubChem. Compound Summary for analogous phenoxyethyl carbamates. Available at:

Sources

An In-depth Technical Guide to N-Boc-2-(3-bromophenoxy)ethylamine: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(3-bromophenoxy)ethylamine is a key organic intermediate whose structural features make it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical and medicinal chemistry. The presence of a Boc-protected amine, a flexible ethylamine linker, and a brominated phenyl ring provides multiple points for chemical modification. The phenoxyethylamine scaffold is of significant interest in drug discovery, with derivatives showing a range of biological activities.[1][2][3] This guide provides a comprehensive overview of the structure, molecular weight, synthesis, purification, and analytical characterization of N-Boc-2-(3-bromophenoxy)ethylamine, offering field-proven insights for its effective use in research and development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of N-Boc-2-(3-bromophenoxy)ethylamine is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Chemical Formula | C13H18BrNO3 | [4] |

| Molecular Weight | 316.19 g/mol | [4] |

| Appearance | Expected to be a solid or oil | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | General knowledge of Boc-protected amines |

Synthesis and Purification

The synthesis of N-Boc-2-(3-bromophenoxy)ethylamine can be efficiently achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[5][6][7] This approach involves the reaction of a phenoxide with an alkyl halide. An alternative, and often preferred, route is the N-Boc protection of the corresponding primary amine.

Proposed Synthetic Route: N-Boc Protection of 2-(3-bromophenoxy)ethylamine

This method involves the protection of the primary amine of 2-(3-bromophenoxy)ethylamine using di-tert-butyl dicarbonate (Boc₂O). This is often a high-yielding and clean reaction.

Caption: Proposed workflow for the synthesis of N-Boc-2-(3-bromophenoxy)ethylamine.

Experimental Protocol: N-Boc Protection

Materials:

-

2-(3-bromophenoxy)ethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or a 2:1 v/v mixture of H₂O/THF

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-bromophenoxy)ethylamine (1.0 equivalent) and a suitable base like triethylamine (1.5-3.0 equivalents) in the chosen solvent system.[8] Stir at room temperature for 5 minutes until all solids are dissolved.

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the solution in one portion.[8]

-

Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-12 hours.[8]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure if a volatile organic solvent was used. If a biphasic system was used, separate the organic layer. Dilute the residue with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Washing: Wash the organic layer sequentially with deionized water and then with brine.[8]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.[8]

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-2-(3-bromophenoxy)ethylamine.[9]

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized N-Boc-2-(3-bromophenoxy)ethylamine.

Caption: Workflow for the analytical characterization of the target compound.

¹H NMR Spectroscopy (Proton NMR)

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, confirming the presence of all structural components.

Expected Chemical Shifts (in CDCl₃, δ in ppm):

-

~7.2-6.8: Aromatic protons of the bromophenyl ring.

-

~5.0: A broad singlet corresponding to the N-H proton of the carbamate.

-

~4.0: A triplet corresponding to the two protons of the -O-CH₂- group.

-

~3.4: A quartet (or triplet of triplets) corresponding to the two protons of the -CH₂-NH- group.[10]

-

1.45: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.[9]

¹³C NMR Spectroscopy (Carbon NMR)

¹³C NMR spectroscopy provides a fingerprint of the carbon skeleton of the molecule.

Expected Chemical Shifts (in CDCl₃, δ in ppm):

-

~158: Carbonyl carbon of the carbamate (C=O).[11]

-

~156: Aromatic carbon attached to the ether oxygen.

-

~130-115: Other aromatic carbons.

-

~122: Aromatic carbon attached to the bromine atom.

-

~80: Quaternary carbon of the tert-butyl group.[12]

-

~67: Carbon of the -O-CH₂- group.

-

~40: Carbon of the -CH₂-NH- group.

-

~28: Methyl carbons of the tert-butyl group.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

Expected Molecular Ion Peak:

-

[M+H]⁺: ~317.05 and 319.05 (due to the isotopic pattern of bromine).

-

[M+Na]⁺: ~339.03 and 341.03.

Common Fragmentation Patterns:

-

Loss of the tert-butyl group (-57).

-

Loss of isobutene (-56).[13]

-

Loss of the entire Boc group (-100).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a quick and effective method for identifying the key functional groups present in the molecule.

Expected Characteristic Peaks (cm⁻¹):

-

~3350: N-H stretching of the carbamate.[14]

-

~3050: Aromatic C-H stretching.

-

~2975, 2870: Aliphatic C-H stretching.

-

~1690: C=O stretching of the carbamate.[15]

-

~1580, 1470: Aromatic C=C stretching.

-

~1250: C-O stretching of the ether.

-

~1160: C-N stretching.

-

~550: C-Br stretching.

Applications in Drug Discovery and Development

The N-Boc-2-(3-bromophenoxy)ethylamine scaffold is a versatile starting material for the synthesis of a variety of biologically active molecules.

-

Linker Chemistry: The ethylamine portion can act as a flexible linker in the development of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras).

-

Scaffold for Bioactive Molecules: The phenoxyethylamine core is a known pharmacophore for various targets, including dopamine receptors.[2]

-

Derivatization: The bromine atom on the phenyl ring allows for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, enabling the synthesis of diverse compound libraries for screening.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling N-Boc-2-(3-bromophenoxy)ethylamine and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][17]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[16][18] Avoid contact with skin and eyes.[17]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

References

-

Globe Chemie. Material Safety Data Sheet for N-Boc-Phe-OH. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Royal Society of Chemistry. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]

-

Sigma-Aldrich. N-Boc-ethylenediamine Safety Data Sheet. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Blossom Organics. MSDS of N-Boc-cadaverine. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

-

PrepChem.com. Synthesis of b. N-Carbo-t-butoxy-2-bromoethylamine. [Link]

-

Scholars Research Library. Der Pharma Chemica. [Link]

-

ResearchGate. Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?. [Link]

-

PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

J-STAGE. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]

-

SciSpace. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. [Link]

-

PubMed. New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

PMC. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

-

ResearchGate. Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. [Link]

-

PMC. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

National Institute of Standards and Technology. Ethylamine - the NIST WebBook. [Link]

-

Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

-

ResearchGate. FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and.... [Link]

-

MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

-

ResearchGate. 13 C NMR spectra of (3-ethoxy-3-oxopropyl)(N-Boc-2-aminoethyl). [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

PMC. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

-

MDPI. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. [Link]

-

Natural Resources for Human Health. FT-IR coupled secondary metabolites profiling and biological activities of Neolamarckia cadamba leaves. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. reddit.com [reddit.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. globechemie.com [globechemie.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. downloads.ossila.com [downloads.ossila.com]

A Senior Application Scientist's Guide to tert-Butyl (2-(3-bromophenoxy)ethyl)carbamate: Synthesis, Characterization, and Strategic Applications in Drug Discovery

This technical guide provides an in-depth exploration of the Boc-protected 3-bromophenoxy ethylamine building block, scientifically known as tert-butyl (2-(3-bromophenoxy)ethyl)carbamate. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the synthesis, purification, characterization, and strategic deployment of this highly versatile intermediate in modern pharmaceutical research and development.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery, success often hinges on the strategic selection of molecular building blocks that offer both structural novelty and synthetic flexibility. tert-Butyl (2-(3-bromophenoxy)ethyl)carbamate is a prime example of such a scaffold. It masterfully combines two key reactive centers within a single, stable molecule:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the primary amine.[1][2] This allows for the selective modification of other parts of the molecule under a wide range of conditions (e.g., basic, nucleophilic, or metal-catalyzed reactions) without interference from the highly reactive amine. The Boc group can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for subsequent functionalization.[1]

-

A Meta-Positioned Bromine Atom: The bromine atom on the phenyl ring is not merely a placeholder; it is a versatile synthetic handle. It is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3] This enables the efficient and modular construction of carbon-carbon and carbon-heteroatom bonds, allowing for the rapid exploration of chemical space around the phenoxy core.

The ether linkage and the two-carbon ethyl spacer provide conformational flexibility and are common structural motifs in a vast number of biologically active agents, making this building block a valuable starting point for generating diverse compound libraries.

Physicochemical Properties and Characterization

Accurate identification and quality control are paramount. The key properties of tert-butyl (2-(3-bromophenoxy)ethyl)carbamate are summarized below.

| Property | Value |

| Chemical Name | tert-butyl (2-(3-bromophenoxy)ethyl)carbamate |

| Molecular Formula | C₁₃H₁₈BrNO₃ |

| Molecular Weight | 316.19 g/mol |

| Appearance | Typically an off-white to pale yellow solid or a viscous oil |

| CAS Number | 1072945-31-0 |

| Storage | Store refrigerated (2-8°C) in a dry, well-ventilated area[4] |

Typical Characterization Data: While specific spectral data can vary slightly based on the solvent and instrument, the following are representative analytical signatures used to confirm the structure and purity of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet around 1.45 ppm for the nine protons of the tert-butyl group, multiplets for the ethyl chain protons (~3.5-4.1 ppm), and distinct signals in the aromatic region (typically ~6.8-7.2 ppm) corresponding to the protons on the 3-bromophenyl ring. A broad singlet corresponding to the NH proton of the carbamate is also expected.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the quaternary carbon and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), the carbons of the ethyl linker, and the distinct signals for the aromatic carbons, including the carbon bearing the bromine atom (C-Br bond, typically ~122 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peak [M+H]⁺ observed around m/z 316 and 318.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the carbamate carbonyl group (around 1680-1700 cm⁻¹) and an N-H stretch (around 3300-3400 cm⁻¹).

Synthesis: A Reliable and Scalable Protocol

The most common and efficient synthesis of tert-butyl (2-(3-bromophenoxy)ethyl)carbamate is achieved via a Williamson ether synthesis. This method involves the reaction of 3-bromophenol with a suitable N-Boc protected 2-haloethylamine, such as tert-butyl N-(2-bromoethyl)carbamate.[5][6]

Caption: Workflow for the Williamson ether synthesis.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for reproducibility and scalability.

-

Reagent Preparation:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (1.0 eq).

-

Dissolve the phenol in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile. The choice of solvent is critical; DMF effectively solubilizes the phenoxide salt, but acetonitrile can simplify the workup.

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). Cesium carbonate is often preferred as it is a stronger base and its salts have higher solubility, often leading to faster reaction times and higher yields, albeit at a higher cost.

-

-

Formation of the Phenoxide:

-

Stir the mixture at room temperature for 20-30 minutes. This allows for the deprotonation of the phenol to form the corresponding potassium or cesium phenoxide, which is a much more potent nucleophile.

-

-

Addition of the Electrophile:

-

Reaction:

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 displacement of the bromide by the phenoxide.

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate. Ethyl acetate is an excellent choice due to its ability to dissolve the product and its immiscibility with water.

-

Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove any residual water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product is typically purified by silica gel column chromatography.[7] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from any unreacted starting materials or byproducts.

-

Strategic Applications in Drug Development

The true power of this building block lies in its capacity for divergent synthesis. The two orthogonal reactive sites can be addressed in any order, providing access to a wide array of molecular architectures.

Caption: Divergent synthetic pathways using the building block.

Application Example 1: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature complex heterocyclic systems coupled to an aromatic core. The 3-bromophenyl moiety is an ideal starting point for constructing these scaffolds.

-

Step 1 (Suzuki Coupling): The bromine atom can be reacted with a variety of boronic acids or esters under palladium catalysis to introduce new aryl or heteroaryl groups. This is a cornerstone reaction for building molecular complexity.

-

Step 2 (Boc Deprotection): Following the coupling reaction, the Boc group is removed with TFA.

-

Step 3 (Amide Coupling): The newly exposed primary amine can then be acylated with a carboxylic acid to form an amide bond, a critical interaction motif in many enzyme inhibitors.

Application Example 2: Development of GPCR Modulators

G-protein coupled receptor (GPCR) ligands often contain a basic amine that interacts with an acidic residue (e.g., aspartate) in the receptor binding pocket.

-

Step 1 (Boc Deprotection): The Boc group is removed to unmask the primary amine.

-

Step 2 (Reductive Amination): The amine can undergo reductive amination with an aldehyde or ketone to form a secondary or tertiary amine, allowing for the introduction of diverse substituents.[8]

-

Step 3 (Buchwald-Hartwig Amination): The bromine atom can then be used in a subsequent Buchwald-Hartwig coupling reaction to attach another amine-containing fragment, generating novel scaffolds with multiple points of diversity.

The presence of bromophenol derivatives has been noted in compounds with potential applications as cholinesterase inhibitors for neurodegenerative diseases and as anti-inflammatory agents, highlighting the therapeutic relevance of this core structure.[9]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: While specific toxicity data for this compound is limited, its precursors (3-bromophenol) are harmful and irritating. Assume the product has similar properties. Related compounds are listed as harmful if swallowed and may cause skin and eye irritation.[10]

Conclusion

tert-Butyl (2-(3-bromophenoxy)ethyl)carbamate is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its bifunctional nature, coupled with a reliable and scalable synthesis, provides medicinal chemists with a powerful platform for the rapid and efficient generation of diverse and novel chemical entities. By understanding the causality behind its synthesis and the strategic possibilities of its orthogonal reactive sites, research and development teams can fully leverage this building block to construct complex molecules and explore new frontiers in therapeutic intervention.

References

- Vertex AI Search. (2022, August 26). TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)

- Fisher Scientific. CAS RN 39684-80-5.

-

PMC. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

- BLDpharm. 1204333-53-8|tert-Butyl N-[2-(2-bromophenoxy)

- Scholars Research Library. Der Pharma Chemica.

- Michael Pittelkow.

- The Royal Society of Chemistry.

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

- Innovare Academic Sciences.

- Semantic Scholar. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

- SciSpace.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29).

- ResearchGate. (2025, December 15).

-

PubChem - NIH. 3-Bromophenethylamine | C8H10BrN | CID 7021736. Retrieved from [Link]

-

PMC. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (S)-N-Boc-1-(3-bromophenyl)ethylamine | 477312-85-9 [sigmaaldrich.com]

- 5. CAS RN 39684-80-5 | Fisher Scientific [fishersci.com]

- 6. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | 375853-98-8 [sigmaaldrich.com]

Structural Characterization and Synthetic Utility of N-Boc-2-(3-bromophenoxy)ethylamine

Executive Summary & Chemical Identity

N-Boc-2-(3-bromophenoxy)ethylamine , formally known as tert-butyl (2-(3-bromophenoxy)ethyl)carbamate, represents a critical bifunctional building block in modern medicinal chemistry.[1] Its structural utility lies in its orthogonality: the acid-labile Boc (tert-butoxycarbonyl) group protects the amine, while the aryl bromide moiety serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This molecule is increasingly prominent in the design of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD), where it functions as a robust, flexible linker capable of connecting E3 ligase ligands to target protein warheads.

Chemical Identifiers & Properties[2][3][4][5]

| Property | Specification |

| IUPAC Name | tert-butyl N-[2-(3-bromophenoxy)ethyl]carbamate |

| Common Name | N-Boc-2-(3-bromophenoxy)ethylamine |

| CAS Number | 1098107-26-6 |

| Molecular Formula | C₁₃H₁₈BrNO₃ |

| Molecular Weight | 316.19 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)NCCOc1cccc(Br)c1 |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |

Note on Isomerism: Ensure distinction from the para-isomer (CAS 1593201-17-2) or the benzylic isomer (tert-butyl (1-(3-bromophenyl)ethyl)carbamate).[1] The protocol below specifically addresses the linear ether linkage at the meta position.

Synthetic Pathways and Causality

The synthesis of N-Boc-2-(3-bromophenoxy)ethylamine is driven by the need to form a C(sp2)-O-C(sp3) ether bond.[1] Two primary routes exist, each with distinct mechanistic advantages.[1]

Route A: Williamson Ether Synthesis (Preferred)

This pathway involves the nucleophilic attack of the phenoxide anion (generated from 3-bromophenol) onto an electrophilic alkyl halide (N-Boc-2-bromoethylamine).[1]

-

Causality: This route is preferred for scale-up due to the low cost of reagents and ease of purification.[1] The use of a weak base (K₂CO₃) in a polar aprotic solvent (DMF or MeCN) favors the S_N2 mechanism while minimizing E2 elimination byproducts.

Route B: Mitsunobu Reaction

Coupling N-Boc-ethanolamine with 3-bromophenol using PPh₃ and DIAD.[1]

-

Causality: While milder, this route generates phosphine oxide byproducts that are difficult to remove, making it less ideal for multi-gram synthesis compared to Route A.[1]

Synthesis Workflow Diagram

Figure 1: The Williamson Ether Synthesis pathway utilizing mild basic conditions to ensure chemoselectivity.[1]

Detailed Experimental Protocol (Self-Validating System)

Objective: Synthesis of N-Boc-2-(3-bromophenoxy)ethylamine via Alkylation. Scale: 10 mmol input.

Reagents & Equipment

-

3-Bromophenol (1.73 g, 10 mmol)

-

N-Boc-2-bromoethylamine (2.46 g, 11 mmol, 1.1 equiv)[1]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol, 2.0 equiv)

-

Dimethylformamide (DMF), anhydrous (20 mL)

-

Ethyl Acetate (EtOAc) and Hexanes for workup.[1]

Step-by-Step Methodology

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromophenol (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes. Validation Point: The suspension should become slightly colored as the phenoxide forms.

-

Addition: Add N-Boc-2-bromoethylamine (11 mmol) dissolved in minimal DMF (2 mL) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 12–16 hours.

-

Why 60°C? Temperatures >80°C increase the risk of thermal deprotection of the Boc group (isobutylene release).[1]

-

-

Monitoring: Monitor via TLC (20% EtOAc in Hexanes). The starting phenol (R_f ~0.[1]4) should disappear, and a new less polar spot (Product, R_f ~0.6) should appear.

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc/Hexanes).

Applications in Drug Discovery

The utility of this molecule stems from its ability to act as a "clickable" linker.[1]

Functionalization Logic

-

Aryl Bromide Handle: Undergoes Suzuki coupling with boronic acids to attach "Warheads" (ligands binding to a target protein).[1]

-

Boc-Amine Handle: Upon deprotection (TFA/DCM), the primary amine is revealed, ready to couple with E3 ligase ligands (e.g., Thalidomide derivatives or VHL ligands) via amide bond formation.[1]

Application Workflow

Figure 2: Divergent synthetic utility in scaffold generation and PROTAC linker synthesis.[1]

References

-

PubChem Compound Summary. (2023). tert-Butyl N-(2-bromoethyl)carbamate. National Center for Biotechnology Information.[1] Link

-

Sigma-Aldrich. (2023). N-Boc-2-(3-bromophenoxy)ethylamine Product Specification. Merck KGaA.[1] Link

-

Alchimica. (2023).[1] N-Boc-2-(3-bromophenoxy)ethylamine CAS 1098107-26-6.[1] Link

-

Troup, R. I., et al. (2020).[1] Structure-Activity Relationships in PROTAC Linker Design. Future Medicinal Chemistry. Link

-

Organic Syntheses. (2008). Preparation of tert-Butyl N-(2-bromoethyl)carbamate. Org. Synth. 2008, 85, 10-14.[1] Link

Sources

Strategic Utilization of N-Boc-2-(3-bromophenoxy)ethylamine in Medicinal Chemistry

[1]

Executive Summary: The Bifunctional Advantage

In the architecture of bioactive small molecules, N-Boc-2-(3-bromophenoxy)ethylamine serves as a high-value "privileged structure" precursor. Its utility stems from its orthogonal reactivity:

-

The Aryl Bromide (Electrophile): A robust handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Barluenga-Valdés) allowing for rapid library expansion at the meta-position.

-

The N-Boc Group (Masked Nucleophile): A protected primary amine that ensures solubility and prevents side reactions during metal catalysis, ready to be unveiled for amide coupling or reductive amination.

This duality allows medicinal chemists to install a 3-phenoxyethylamine pharmacophore—a motif ubiquitous in CNS-active drugs (e.g., Atomoxetine, Fluoxetine analogs)—while retaining a synthetic "exit vector" at the bromine atom for SAR (Structure-Activity Relationship) exploration.

Core Applications & Case Studies

Case Study A: Monoacylglycerol Lipase (MAGL) Inhibitors

Therapeutic Area: Neuroinflammation, Pain, Neurodegenerative Diseases.[1] Source: F. Hoffmann-La Roche AG Patent WO2019180185A1 [1].

In the development of oxazine-based MAGL inhibitors, the 3-bromophenoxy moiety is utilized not just as a passive linker, but as an electrophilic partner in a sophisticated Barluenga-Valdés Cross-Coupling .

-

Mechanism: The reaction couples the aryl bromide of the N-Boc reagent with a piperidine-derived N-tosylhydrazone. Under Pd-catalysis, the hydrazone generates a metal-carbene species that migrates to the aryl ring, forming a new C-C bond.

-

Why this Reagent? The N-Boc protection is crucial here. A free amine would poison the Pd-catalyst or compete in the coupling. The meta-bromo substitution pattern directs the spatial orientation required for the inhibitor to fit the MAGL lipophilic pocket.

Case Study B: JAK/ROCK Kinase Inhibitors

Therapeutic Area: Autoimmune Disorders, Oncology. Source: Vertex Pharmaceuticals / Cytopia Patents US8604042B2 [2].

Kinase inhibitors often require a "hinge binder" (e.g., a pyrimidine) connected to a "solvent-front" solubilizing group.

-

Workflow: The N-Boc group is removed to reveal the amine, which then undergoes SNAr (Nucleophilic Aromatic Substitution) with a chloropyrimidine core.

-

The "Handle" Utility: The retained bromine atom allows for late-stage diversification. After the core scaffold is assembled, the bromine can be converted via Suzuki coupling to introduce heteroaryl groups that interact with the kinase P-loop or specificity pocket.

Synthetic Methodologies & Protocols

Protocol A: Synthesis of the Reagent (Mitsunobu)

Note: While commercially available, in-house synthesis ensures freshness and scalability.

Reaction Principle: Condensation of N-Boc-ethanolamine with 3-bromophenol using DIAD/PPh3.

Step-by-Step Workflow:

-

Charge: To a dry round-bottom flask under N2, add 3-bromophenol (1.0 eq), N-Boc-ethanolamine (1.1 eq), and Triphenylphosphine (PPh3) (1.1 eq) in anhydrous THF (0.2 M).

-

Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.1 eq) dropwise over 30 mins. Control Exotherm: Maintain T < 5°C.

-

Incubation: Warm to RT and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Concentrate THF. Triturate residue with Et2O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter.

-

Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

-

Yield Target: >85% as a clear/pale yellow oil or low-melting solid.

Protocol B: Barluenga-Valdés Coupling (MAGL Route)

Based on WO2019180185A1 conditions.

| Component | Equivalents | Role |

| N-Boc-2-(3-bromophenoxy)ethylamine | 1.2 eq | Electrophile |

| Piperidine N-Tosylhydrazone | 1.0 eq | Nucleophile Precursor |

| PdCl2(PPh3)2 | 0.1 eq | Catalyst |

| LiOtBu | 1.5 eq | Base |

| 1,4-Dioxane | Solvent | 0.1 M Concentration |

Procedure:

-

Mix all solid reagents in a microwave vial or pressure tube.

-

Add degassed 1,4-Dioxane. Seal under Argon.

-

Heat to 80°C for 12 hours.

-

Observation: The reaction generates N2 gas; ensure vessel headspace is sufficient.

-

Quench: Dilute with EtOAc, wash with water. The product is the coupled C-C backbone with the Boc-amine intact.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthetic pathways available from this single building block.

Figure 1: Divergent synthetic workflows. Path A prioritizes amine functionalization (common in Kinase/GPCR ligands). Path B prioritizes aryl modification (common in fragment growing or MAGL inhibitors).

Technical Specifications & Safety

Physicochemical Profile

| Property | Value | Implication |

| Molecular Weight | 316.19 g/mol | Fragment-like; allows room for heavy coupling partners. |

| cLogP | ~3.5 | Lipophilic; Boc removal drops cLogP significantly (~1.8). |

| H-Bond Donors | 1 (NH) | Good membrane permeability profile. |

| Rotatable Bonds | 5 | Flexible linker; adaptable to binding pockets. |

Handling & Stability

-

Storage: Store at 2–8°C. Stable for >12 months if kept dry.

-

Safety: The molecule is an alkylating agent precursor (if activated) and an aryl halide. Standard PPE (gloves, goggles) is mandatory.

-

Incompatibility: Avoid strong acids (removes Boc) unless intended. Avoid strong oxidizers.

References

-

Hunziker, D. et al. (2019). Oxazine Monoacylglycerol Lipase (MAGL) Inhibitors.[1]WO2019180185A1 .[1] World Intellectual Property Organization. Link

-

Burns, C. J. et al. (2013). Bi-aryl meta-pyrimidine inhibitors of kinases.[2][3]US8604042B2 . United States Patent and Trademark Office. Link

-

MolCore. (n.d.). N-Boc-2-(3-bromophenoxy)ethylamine Product Sheet. MolCore. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 44544833.Link

Sources

- 1. WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors - Google Patents [patents.google.com]

- 2. US8604042B2 - Bi-aryl meta-pyrimidine inhibitors of kinases - Google Patents [patents.google.com]

- 3. US20090286789A1 - Bi-Aryl Meta-Pyrimidine Inhibitors of Kinases - Google Patents [patents.google.com]

Strategic Sourcing and Synthetic Utility of N-Boc-2-(3-bromophenoxy)ethylamine

CAS: 1098107-26-6 | Molecular Formula: C13H18BrNO3 | MW: 316.19 g/mol [1][2]

Executive Summary: The "Meta" Advantage

In modern medicinal chemistry—particularly within the PROTAC and fragment-based drug discovery (FBDD) sectors—N-Boc-2-(3-bromophenoxy)ethylamine serves as a critical bifunctional linker.[1][2] Its value lies in its structural geometry: the meta-substitution of the bromine atom on the phenoxy ring provides a non-linear vector compared to the more common para-substituted analogues.[2] This geometric distinctiveness allows for the exploration of unique chemical space in structure-activity relationship (SAR) studies, particularly when targeting binding pockets that require "bent" or "kinked" ligand conformations.[2]

This guide addresses the sourcing challenges associated with this specific isomer (CAS 1098107-26-6), which is often less readily available off-the-shelf than its para- counterpart (CAS 1593201-17-2).[1][2] We analyze the "Buy vs. Make" decision matrix, validating commercial suppliers while providing a robust, scalable in-house synthesis protocol for supply chain resilience.

Commercial Landscape & Sourcing Strategy

The Supply Chain Reality

While major catalog houses (Sigma-Aldrich, Fisher Scientific) stock the precursors, the specific meta-isomer target is frequently a "make-to-order" or "lead-time" item from boutique synthesis CROs.[1][2]

Table 1: Supplier Tier Analysis for CAS 1098107-26-6

| Supplier Tier | Representative Vendors | Availability Status | Purity/QC Risk | Strategic Use Case |

| Tier 1: Major Catalogs | Sigma-Aldrich, Combi-Blocks | Low/Intermittent (Often stock para isomer) | Low | Reference standards; immediate small-scale needs.[1][2] |

| Tier 2: Boutique Synthesis | MolCore, Alchimica, ChemShuttle | High (Core inventory or rapid synth) | Medium (Verify CoA) | Gram-scale synthesis; library development.[2] |

| Tier 3: Bulk Aggregators | MolPort, eMolecules | Variable (Dropship from Tier 2) | Variable | Price comparison; finding hidden stock.[2] |

Sourcing Decision Matrix

The following decision tree aids in determining whether to purchase the finished scaffold or synthesize it from commodity precursors.

Figure 1: Strategic sourcing decision tree based on quantity, timeline, and budget constraints.

Precursor Sourcing (The "Make" Strategy)

If commercial stock is unavailable or cost-prohibitive, the synthesis is a robust, one-step alkylation.[1][2] The precursors are commodity chemicals with high availability.[2]

Table 2: Key Precursors for In-House Synthesis

| Component | Chemical Name | CAS No. | Function | Sourcing Difficulty |

| A (Nucleophile) | 3-Bromophenol | 591-20-8 | Core Scaffold | Very Low (Commodity) |

| B (Electrophile) | N-Boc-2-bromoethylamine | 39684-80-5 | Linker Arm | Low (Widely Available) |

| Base | Potassium Carbonate ( | 584-08-7 | Proton Scavenger | None |

| Solvent | DMF or Acetonitrile | - | Medium | None |

Technical Protocol: Synthesis & Validation

Reaction Mechanism & Causality

The synthesis relies on a Williamson Ether Synthesis .[2] We utilize N-Boc-2-bromoethylamine rather than the chloro-analog to exploit the weaker C-Br bond, enhancing reaction kinetics at lower temperatures (60°C vs 90°C), which preserves the thermal integrity of the Boc protecting group [1].[1][2]

Why

Step-by-Step Protocol (Scale: 10 mmol)

-

Activation:

-

Charge a 100 mL round-bottom flask with 3-Bromophenol (1.73 g, 10 mmol) and anhydrous DMF (20 mL).

-

Add

(2.76 g, 20 mmol, 2.0 equiv). -

Critical Step: Stir at room temperature for 15 minutes to ensure complete formation of the phenoxide anion (color change often observed).

-

-

Alkylation:

-

Workup:

-

Purification:

Quality Control (Self-Validating Data)

-

1H NMR (400 MHz, CDCl3): Look for the diagnostic triplet at

4.0 ppm (O- -

LC-MS: ESI+ mode.[1][2] Expect

or

Downstream Utility: The Divergent Pathway

This scaffold is a "linchpin" intermediate.[2] The bromine handle allows for Suzuki-Miyaura cross-coupling to build biaryl systems, while the Boc-amine allows for orthogonal deprotection and subsequent amide coupling (e.g., to E3 ligase ligands for PROTACs).[1][2]

Figure 2: Divergent synthetic utility showing orthogonal functionalization vectors.[1][2]

Protocol: Suzuki Coupling on the Scaffold

-

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),

(0.05 eq), -

Conditions: 90°C, 2-4 hours.

-

Note: The Boc group is stable under standard basic Suzuki conditions, allowing the amine to remain protected until the biaryl core is established [2].[2]

References

-

Preparation of N-Carbo-t-butoxy-2-bromoethylamine. PrepChem.com. Accessed February 24, 2026.[2] [Link]

-

3-Bromophenol Properties & Reactivity. PubChem. National Library of Medicine.[2] Accessed February 24, 2026.[2] [Link][1]

-

Synthesis of N-Boc Protected Amines. National Institutes of Health (PMC). Accessed February 24, 2026.[2] [Link]

Sources

Solubility Profile of N-Boc-2-(3-bromophenoxy)ethylamine in Organic Solvents

[1]

Executive Summary

N-Boc-2-(3-bromophenoxy)ethylamine is a critical intermediate in medicinal chemistry, widely utilized in the synthesis of PROTACs, fragment-based drug discovery, and heterobifunctional linkers.[1] Its physicochemical behavior is dominated by the lipophilic tert-butoxycarbonyl (Boc) protecting group and the 3-bromophenoxy moiety, which collectively render the molecule highly soluble in organic solvents while strictly limiting aqueous solubility.[1]

This technical guide provides a comprehensive solubility profile derived from structural analogues and thermodynamic principles of carbamate-ether systems. It is designed to assist researchers in selecting optimal solvent systems for synthesis (S_N_Ar, coupling), purification (flash chromatography), and biological assay formulation.[1]

Part 1: Physicochemical Characterization[1]

Understanding the solubility of this compound requires a structural dissection of its three functional domains:

-

The Lipophilic Tail (3-Bromophenoxy): The aromatic ring adds significant hydrophobicity (increasing LogP) and π-π stacking potential. The bromine atom introduces a dipole but does not significantly enhance polar solubility.

-

The Linker (Ethyl Ether): The ethyl chain provides flexibility, while the ether oxygen acts as a weak hydrogen bond acceptor.

-

The Head (Boc-Carbamate): The tert-butyl group is bulky and lipophilic. The carbamate nitrogen (NH) is a hydrogen bond donor, and the carbonyl oxygen is an acceptor.

| Property | Value / Characteristic | Impact on Solubility |

| Physical State | White to off-white solid | Requires energy to break crystal lattice for dissolution.[1] |

| Melting Point | ~30–50 °C (Estimated) | Low melting point suggests high solubility in compatible organic solvents. |

| Predicted LogP | ~3.5 – 4.2 | Indicates strong preference for non-polar to moderately polar organic solvents. |

| pKa | ~11–12 (Carbamate NH) | Non-ionizable in physiological pH; remains neutral and lipophilic. |

Part 2: Solubility Profile by Solvent Class[1]

The following data categorizes solvents based on their interaction capability with N-Boc-2-(3-bromophenoxy)ethylamine.

Chlorinated Solvents (Excellent Solubility)

-

Solvents: Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane.[1] -

Solubility: >100 mg/mL (High).

-

Mechanism: Strong dipole-dipole interactions disrupt the weak crystal lattice of the Boc-protected amine.[1]

-

Application: Ideal for reaction solvents, liquid-liquid extraction (organic layer), and loading samples for flash chromatography.[1]

Polar Aprotic Solvents (High Solubility)

-

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone.[1]

-

Solubility: 50–100 mg/mL (High).

-

Mechanism: The oxygen atoms in these solvents accept hydrogen bonds from the carbamate NH. The non-polar domains of the solvent accommodate the Boc and phenyl groups.

-

Application:

-

DMSO/DMF: Preferred for S_N_Ar reactions or biological assay stock solutions (10-20 mM).[1]

-

THF/EtOAc: Standard solvents for synthetic transformations and workups.

-

Polar Protic Solvents (Moderate to High Solubility)

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1]

-

Solubility: 20–50 mg/mL (Moderate).

-

Mechanism: While soluble, the hydrophobic effect of the tert-butyl and bromophenyl groups competes with the solvent's H-bonding network.[1] Solubility decreases significantly as the alcohol chain length increases (MeOH > EtOH > IPA).

-

Application: Useful for recrystallization (often requiring heating) or as co-solvents in deprotection reactions.

Non-Polar Hydrocarbons (Low Solubility)[1]

-

Solvents: Hexanes, Heptane, Pentane, Petroleum Ether.

-

Solubility: <1 mg/mL (Insoluble to Sparingly Soluble).

-

Mechanism: The polarity of the carbamate and ether linkages is sufficient to prevent dissolution in purely non-polar alkanes at room temperature.

-

Application: Used as anti-solvents to precipitate the product during purification or to wash the solid filter cake.

Aqueous Media (Insoluble)[1]

-

Solvents: Water, PBS, Tris Buffer.

-

Solubility: <0.1 mg/mL (Insoluble).

-

Mechanism: The high LogP and lack of ionizable groups at neutral pH prevent hydration.

-

Application: Water is used strictly as the immiscible aqueous phase in extractions to remove inorganic salts.

Part 3: Experimental Protocols

Since specific batch-to-batch physical properties can vary, the following Standard Operating Procedure (SOP) is recommended to validate solubility before scaling up reactions.

Protocol: Saturation Shake-Flask Method[1]

Objective: Determine equilibrium solubility at 25°C.

-

Preparation:

-

Weigh ~10 mg of N-Boc-2-(3-bromophenoxy)ethylamine into a 2 mL HPLC vial.[1]

-

Add 100 µL of the target solvent.

-

-

Equilibration:

-

Vortex for 1 minute.

-

If fully dissolved, add more solid until a visible suspension remains (saturation).

-

Shake or stir at 25°C for 24 hours.

-

-

Separation:

-

Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

-

-

Quantification (Gravimetric):

Part 4: Visualization & Decision Logic

Diagram 1: Solvent Selection Decision Tree

This decision tree guides the researcher in selecting the appropriate solvent based on the intended process step.

Caption: Decision logic for solvent selection based on operational requirements (Synthesis vs. Purification).

Diagram 2: Solubility Determination Workflow

A visual representation of the experimental protocol described in Part 3.

Caption: Step-by-step workflow for the experimental determination of solubility.

References

-

BenchChem. (2025).[3][4] Solubility Profile of N-Boc-Aminomethanol in Organic Solvents: A Technical Guide. Retrieved from [1]

-

Sigma-Aldrich. (n.d.). N-Boc-2-(4-Bromophenyl)ethylamine Product Sheet. Retrieved from [1]

-

National Toxicology Program (NTP). (2003).[5] ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.[5] Retrieved from [1]

-

Royal Society of Chemistry. (2014). Solubility Estimates of Boc Derivatives and Hydrolysis Kinetics. Retrieved from [1]

-

ChemicalBook. (2026).[6] tert-Butyl N-(2-bromoethyl)carbamate Properties and Solubility. Retrieved from [1]

Methodological & Application

Application Note: High-Fidelity Synthesis of N-Boc-2-(3-bromophenoxy)ethylamine via Mitsunobu Etherification

Executive Summary

This application note details the optimized protocol for synthesizing N-Boc-2-(3-bromophenoxy)ethylamine , a critical linker motif often employed in PROTAC® linker design and fragment-based drug discovery (FBDD).

While simple alkylation (using alkyl halides and base) is possible, it often suffers from competitive N-alkylation or elimination side reactions. The Mitsunobu reaction offers a superior alternative by utilizing the dehydrative coupling of N-Boc-ethanolamine and 3-bromophenol . This protocol prioritizes high conversion efficiency and addresses the notorious bottleneck of Mitsunobu chemistry: the removal of triphenylphosphine oxide (

Key Advantages of This Protocol

-

Regioselectivity: Exclusively forms the O-alkylated ether product, avoiding N-alkylation on the carbamate.

-

Mild Conditions: Operates at neutral pH initially, preserving the acid-sensitive Boc group.

-

Purification Strategy: Includes a specific workflow for

precipitation to minimize chromatographic load.

Mechanistic Principles & Rational Design

The success of this reaction relies on the interplay between the

The Chemical Logic

-

Betaine Formation: Triphenylphosphine (

) attacks Diisopropyl azodicarboxylate (DIAD) to form a Morrison-Brunn-Huisgen betaine intermediate. -

Pronucleophile Activation: The basic betaine deprotonates the 3-bromophenol (

). Note: The reaction works best when the pronucleophile -

Alcohol Activation: The protonated betaine activates the N-Boc-ethanolamine , forming an oxyphosphonium intermediate (

). -

Displacement: The phenoxide anion attacks the oxyphosphonium species, displacing

Mechanistic Pathway Diagram

Figure 1: Mechanistic flow of the Mitsunobu etherification. The high affinity of phosphorus for oxygen drives the irreversible formation of

Experimental Protocol

Reagents & Stoichiometry

Scale: 5.0 mmol (based on 3-Bromophenol).

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |

| 3-Bromophenol | 173.01 | 1.0 | 865 mg | Limiting Reagent / Nucleophile |

| N-Boc-ethanolamine | 161.20 | 1.2 | 967 mg | Alcohol Source |

| Triphenylphosphine ( | 262.29 | 1.5 | 1.97 g | Reductant |

| DIAD (95%) | 202.21 | 1.5 | 1.52 g (~1.48 mL) | Oxidant / Activator |

| THF (Anhydrous) | - | - | 25 - 50 mL | Solvent (0.1M - 0.2M) |

-

Expert Note: We use a slight excess (1.2 eq) of the alcohol and higher excess (1.5 eq) of the Mitsunobu reagents (

/DIAD) to drive the reaction to completion, as the formation of the hydrazine byproduct is irreversible.

Step-by-Step Procedure

Phase 1: Setup & Addition

-

Drying: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar under vacuum. Backfill with Nitrogen (

) or Argon. -

Solvation: Add 3-Bromophenol (865 mg, 1.0 eq), N-Boc-ethanolamine (967 mg, 1.2 eq), and

(1.97 g, 1.5 eq) to the flask. -

Dissolution: Add anhydrous THF (40 mL). Stir at Room Temperature (RT) until all solids are fully dissolved.

-

Cooling: Submerge the flask in an ice/water bath (0 °C). Allow to equilibrate for 10 minutes.

-

Critical Step (DIAD Addition): Add DIAD (1.48 mL, 1.5 eq) dropwise via syringe over 15–20 minutes.

-

Observation: The solution may turn yellow/orange upon addition but should fade. A persistent color change often indicates the betaine is fully formed.

-

Why Slow Addition? The reaction is exothermic. Rapid addition can cause the decomposition of the azodicarboxylate or side reactions.

-

Phase 2: Reaction & Monitoring

-

Warming: Once addition is complete, remove the ice bath and allow the reaction to warm to RT naturally.

-

Incubation: Stir at RT for 4–16 hours.

-

Monitoring: Check progress via TLC (Hexanes:EtOAc 3:1) or LC-MS.

-

Target: Disappearance of 3-Bromophenol (

). -

Product: New spot appears (

). -

Byproduct:

will appear as a low-running UV-active spot (very polar).

-

Phase 3: Workup & "The ZnCl2 Fix"

Standard workup often leads to viscous oils contaminated with

-

Concentration: Remove THF under reduced pressure (Rotavap) to obtain a yellow oil/semi-solid.

-

Precipitation (Optional but Recommended):

-

Redissolve the crude residue in a minimal amount of Diethyl Ether (

) or Toluene . -

Add Magnesium Chloride (

) or Zinc Chloride ( -

Result:

forms a complex with the metal salt and precipitates out. -

Filtration: Filter the suspension through a Celite pad. The filtrate contains your product; the solid filter cake contains the trapped

.

-

-

Wash: Wash the filtrate with 1M NaOH (2 x 20 mL) to remove any unreacted 3-bromophenol, followed by Brine (20 mL).

-

Dry: Dry the organic layer over

, filter, and concentrate.

Phase 4: Purification

-

Chromatography: Purify via silica gel flash chromatography.

-

Eluent: Gradient of 0%

20% EtOAc in Hexanes. -

Note: The N-Boc group makes the product lipophilic. It should elute well before the highly polar hydrazine and phosphine oxide byproducts.

-

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing the critical temperature control during DIAD addition and the specific wash steps.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Moisture in solvent | Ensure THF is distilled or from a solvent purification system (SPS). |

| Low Conversion | Incorrect Addition Order | Ensure |

| Difficult Separation | Use the | |

| Boc Deprotection | Acidity | Unlikely in standard Mitsunobu, but ensure workup is neutral/basic. Avoid strong acid washes. |

Safety & Handling (E-E-A-T)

-

DIAD/DEAD Hazards: Azodicarboxylates are shock-sensitive and can decompose violently if heated.[1] Never distill DIAD. Store in a fridge. DIAD is preferred over DEAD due to higher thermal stability.

-

Phenol Toxicity: 3-Bromophenol is toxic and corrosive. Wear double nitrile gloves and work in a fume hood.

-

Hydrazoic Acid Risk: If using hydrazoic acid or azide sources (not applicable here, but common in Mitsunobu), ensure specific safety protocols.[1] Here, we are safe from azide risks.

References

-

Batesky, D. C., et al. (2017).[3] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

-

Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategy." Chemistry – A European Journal, 10(13), 3130-3138.

Sources

Application Note: Suzuki-Miyaura Coupling of 3-Bromophenoxy Intermediates

Executive Summary & Scientific Context

The 3-bromophenoxy moiety (1-bromo-3-phenoxybenzene and derivatives) represents a critical "scaffold-hopping" intermediate in medicinal chemistry, often serving as a flexible, lipophilic linker in kinase inhibitors and GPCR modulators. Unlike para-substituted aryl halides, where resonance effects (

Mechanistic Insight: The "Meta-Effect"

In 3-bromophenoxy substrates, the oxygen atom is meta to the reactive carbon-bromine bond.

-

Resonance (

): The electron-donating resonance of the oxygen cannot effectively delocalize onto the carbon bearing the bromine. Consequently, the deactivating effect seen in para-alkoxy substrates is minimized. -

Induction (

): The high electronegativity of oxygen exerts a through-bond electron-withdrawing effect. -

Net Result: The catalytic center experiences a net electron-deficient environment relative to benzene, facilitating the Oxidative Addition step of the catalytic cycle. However, the distal steric bulk of the phenoxy group can impede the approach of bulky boronic acids during Transmetallation .

This guide provides two distinct protocols: a Standard Robust Method for general library synthesis and a High-Performance Method for sterically demanding or unstable boronic acids.

Critical Parameter Optimization

The following matrix summarizes the "First-Pass" screening logic for this specific substrate class.

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The large bite angle of dppf (99°) accelerates reductive elimination, crucial for preventing dehalogenation side-products in electron-neutral rings. |

| Ligand (Alt) | SPhos or XPhos | For sterically hindered partners. The biaryl backbone prevents formation of inactive Pd-bridged dimers. |

| Base | K₂CO₃ (2.0 M aq) | Standard activation. The aqueous phase is essential to form the reactive trihydroxyboronate species [1]. |

| Solvent | 1,4-Dioxane or Toluene | High boiling point allows T > 80°C. Dioxane solvates the phenoxy ether oxygen, preventing aggregation. |

| Stoichiometry | 1.0 : 1.2 (Ar-Br : Ar-B) | Slight excess of boronic acid compensates for potential protodeboronation. |

Visualization: Catalytic Cycle & Decision Logic

Figure 1: Substrate-Specific Catalytic Cycle

This diagram highlights the specific electronic influence of the meta-phenoxy group during the oxidative addition step.

Caption: The catalytic cycle emphasizing the inductive facilitation of oxidative addition by the meta-phenoxy group.

Figure 2: Method Selection Decision Tree

Caption: Workflow for selecting the appropriate protocol based on the boronic acid coupling partner.

Experimental Protocols

Protocol A: Standard Robust Method (General Purpose)

Recommended for: Initial screening, unhindered phenylboronic acids, scale-up.

Reagents:

-

3-Bromophenoxy intermediate (1.0 equiv)

-

Boronic Acid (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv / 5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).

-

Inertion: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) followed by 2.0 M aq. K₂CO₃ (1.5 mL).

-

Reaction: Heat the mixture to 90°C with vigorous stirring (1000 rpm) for 4–16 hours.

-

Note: The biphasic mixture requires fast stirring to ensure phase transfer.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and water.[1] Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: High-Performance Method (Difficult Substrates)

Recommended for: 2-substituted boronic acids, heteroaryl boronic acids (e.g., pyridine-3-boronic acid), or if Protocol A fails.

Reagents:

-

3-Bromophenoxy intermediate (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (0.02 equiv / 2 mol%) [2]

-

Base: Potassium Phosphate Tribasic (K₃PO₃) (0.5 M aqueous, 3.0 equiv)

-

Solvent: THF or Toluene

Procedure:

-

Setup: Charge vial with aryl bromide, boronic acid, and XPhos Pd G3.

-

Inertion: Purge with Argon (Strict exclusion of

is more critical here than in Protocol A). -

Solvent Addition: Add degassed THF (10 vol) and aqueous K₃PO₄ (3.0 equiv).

-

Reaction: Heat to 60°C (if THF) or 100°C (if Toluene).

-

Why XPhos? The bulky biaryl ligand protects the active Pd(0) species and facilitates oxidative addition into the C-Br bond even if the phenoxy group causes distal steric clash.

-

-

Workup: Standard extraction.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Protodeboronation (Ar-B | Unstable boronic acid (common in 2-heterocycles). | Switch base to KF (anhydrous) or use Boronic Esters (Pinacol) instead of acids. |

| Hydrodehalogenation (Ar-Br | Switch solvent to Toluene (non-coordinating). Increase catalyst loading to 10 mol%. | |

| Homocoupling (Ar-Ar) | Oxidation of boronic acid by trace | Degas solvents more rigorously (Freeze-Pump-Thaw). |

| No Reaction | Catalyst poisoning or poor solubility. | Switch to DMF at 110°C. Use Cs₂CO₃ (increases solubility of inorganic base in organic phase). |

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki–Miyaura Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

-

Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-2-(3-bromophenoxy)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination, specifically focusing on the coupling of an aryl bromide with the functionalized primary amine, N-Boc-2-(3-bromophenoxy)ethylamine. This document is designed to equip researchers with the theoretical understanding and practical knowledge necessary to successfully implement this powerful carbon-nitrogen (C-N) bond-forming reaction in their synthetic endeavors.

I. Introduction: The Power of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for the formation of C-N bonds, overcoming the limitations of traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[2] The reaction's broad functional group tolerance and adaptability have established it as an indispensable tool in modern organic synthesis.

This application note will delve into a specific application of this reaction, providing a detailed protocol for the intramolecular-type coupling that can be envisioned with a molecule such as N-Boc-2-(3-bromophenoxy)ethylamine, or its use as a building block in more complex syntheses. We will explore the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and provide guidance on troubleshooting common challenges.

II. The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) species.

-

Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center. A base then deprotonates the amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst and releasing the arylamine product.[4]

III. Synthesis of Starting Material: N-Boc-2-(3-bromophenoxy)ethylamine

A reliable synthesis of the starting material is crucial for any subsequent coupling reaction. N-Boc-2-(3-bromophenoxy)ethylamine can be prepared in a two-step sequence from commercially available precursors: N-Boc protection of 2-aminoethanol followed by a Williamson ether synthesis with 3-bromophenol.

Protocol 1: Synthesis of N-Boc-2-aminoethanol

This procedure details the protection of the amino group of 2-aminoethanol with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

2-Aminoethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-aminoethanol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-aminoethanol, which can be used in the next step without further purification.

Protocol 2: Williamson Ether Synthesis

This protocol describes the formation of the ether linkage between N-Boc-2-aminoethanol and 3-bromophenol.[5]

Materials:

-

N-Boc-2-aminoethanol (from Protocol 1)

-

3-Bromophenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-2-aminoethanol (1.0 eq) in anhydrous DMF at 0 °C, carefully add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of 3-bromophenol (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-